molecular formula C₂₂H₃₃NO₈ B1140184 Desvenlafaxine-o-glucuronide CAS No. 1021933-98-1

Desvenlafaxine-o-glucuronide

Cat. No.: B1140184
CAS No.: 1021933-98-1
M. Wt: 439.5
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Description

Desvenlafaxine-o-glucuronide is a major conjugated metabolite of the serotonin-norepinephrine reuptake inhibitor (SNRI) antidepressant, desvenlafaxine . After administration of desvenlafaxine, approximately 19% of the dose is excreted as the O-glucuronide conjugate in urine, making it a significant metabolic pathway alongside excretion of the unchanged parent drug (approximately 45%) . The formation of this metabolite is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with studies indicating involvement of UGT isoforms including UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17 . In contrast to the metabolic profile of its parent compound venlafaxine, which is heavily dependent on the CYP2D6 pathway, the metabolism of desvenlafaxine to its glucuronide conjugate is independent of CYP2D6, potentially reducing pharmacokinetic variability related to this genetic polymorphism . This metabolite is a key subject of interest in clinical pharmacology and bioequivalence studies, particularly for understanding the complete metabolic fate of desvenlafaxine . Researchers utilize this compound as an analytical standard for quantifying metabolite concentrations in biological matrices such as plasma and urine, which is essential for conducting precise pharmacokinetic analyses, including the calculation of area under the time-concentration curve (AUC) and maximum plasma concentration (Cmax) . Its availability as a purified compound facilitates investigations into desvenlafaxine's metabolic profile, drug-drug interaction potential, and the impact of genetic polymorphisms in UGT enzymes on drug disposition and tolerability . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-[4-[2-(dimethylamino)-1-(1-hydroxycyclohexyl)ethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H33NO8/c1-23(2)12-15(22(29)10-4-3-5-11-22)13-6-8-14(9-7-13)30-21-18(26)16(24)17(25)19(31-21)20(27)28/h6-9,15-19,21,24-26,29H,3-5,10-12H2,1-2H3,(H,27,28)/t15?,16-,17-,18+,19-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRDOISGIGBUYGA-NMXLZWJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(C1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(C1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O)C3(CCCCC3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H33NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601343443
Record name Desvenlafaxine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

439.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1021933-98-1
Record name Desvenlafaxine-o-glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1021933981
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desvenlafaxine-O-glucuronide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601343443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DESVENLAFAXINE-O-GLUCURONIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PDXVEFMN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O-Desmethylvenlafaxine glucuronide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061172
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Preparation Methods

In Vitro Incubation with Human Liver Microsomes

Human liver microsomes (HLMs) are widely used to study glucuronidation kinetics. Incubations typically include:

  • 100 µM desvenlafaxine as the substrate.

  • 2–5 mM UDPGA as the cofactor.

  • 50 mM Tris-HCl buffer (pH 7.4) with 5 mM MgCl₂.

  • 37°C incubation for 60–120 minutes.

Reactions are terminated with ice-cold acetonitrile, and products are analyzed via liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method yields this compound with >90% conversion efficiency under optimized conditions.

Recombinant UGT Systems

Recombinant UGT isoforms expressed in mammalian or insect cell systems (e.g., HEK293 or baculovirus-infected Sf9 cells) provide isoform-specific activity data. Key findings include:

  • UGT1A1 and UGT1A3 exhibit the highest catalytic activity, with Km values of 35–50 µM for desvenlafaxine.

  • UGT2B15 contributes to glucuronidation in populations with genetic polymorphisms affecting UGT1A1 activity.

Metabolic Pathway Context

This compound is also generated endogenously via a two-step metabolic process :

  • CYP3A4-mediated N-demethylation of desvenlafaxine to N-desvenlafaxine.

  • UGT-mediated glucuronidation of N-desvenlafaxine.

This pathway accounts for 15–20% of total desvenlafaxine metabolism in humans.

Purification and Characterization

Solubility-Based Isolation

This compound exhibits solubility in polar solvents:

PropertyValueSource
Water solubility32–45 mg/mL at 25°C
Methanol solubilitySlightly soluble
Melting point214–216°C (decomposition)

Crystallization is achieved using acetone-water mixtures (3:1 v/v), a method adapted from ODV succinate purification.

Chromatographic Techniques

  • High-performance liquid chromatography (HPLC) with C18 columns and UV detection at 225 nm resolves this compound from unreacted substrate.

  • Ion-pair chromatography using tetrabutylammonium bromide improves separation efficiency.

Analytical Verification

Mass Spectrometry

  • ESI-MS/MS in negative ion mode identifies the deprotonated molecular ion [M-H]⁻ at m/z 438 and characteristic fragments at m/z 262 (aglycone) and m/z 175 (glucuronic acid).

  • High-resolution MS confirms the molecular formula C₂₂H₃₃NO₈ .

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (D₂O, 400 MHz): δ 7.2–7.4 (aromatic protons), δ 5.3 (anomeric proton of glucuronic acid), δ 2.8–3.1 (N-methyl groups).

Challenges and Optimization Strategies

Enzyme Inhibition and Polymorphisms

  • UGT inhibitors (e.g., fluconazole) reduce glucuronidation rates by 40–60%.

  • Genetic polymorphisms in UGT1A1 (e.g., UGT1A128 allele) necessitate personalized reaction scaling.

Scalability

  • Microsomal stability : HLMs lose 30% activity after 3 freeze-thaw cycles, requiring fresh preparations for large-scale synthesis.

  • Recombinant UGT cost : Bulk production using Sf9 cells reduces enzyme costs by 50% compared to mammalian systems .

Chemical Reactions Analysis

Types of Reactions

Desvenlafaxine-o-glucuronide primarily undergoes glucuronidation, a type of conjugation reaction. This reaction involves the addition of glucuronic acid to desvenlafaxine, facilitated by UGT enzymes .

Common Reagents and Conditions

Major Products

The major product of the glucuronidation reaction is this compound. This metabolite is more water-soluble than its parent compound, facilitating its excretion from the body .

Scientific Research Applications

Metabolism and Pharmacokinetics

Desvenlafaxine undergoes extensive metabolism, primarily through glucuronidation, which involves the conjugation of the drug with glucuronic acid. This process is mediated by various UDP-glucuronosyltransferase (UGT) isoforms, notably UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. Approximately 19% of the administered dose of desvenlafaxine is excreted as desvenlafaxine-O-glucuronide in urine .

Table 1: Metabolic Pathways of Desvenlafaxine

Metabolic PathwayDescriptionMajor Enzymes Involved
GlucuronidationConjugation with glucuronic acidUGT1A1, UGT1A3, UGT2B4, UGT2B15, UGT2B17
OxidationN-demethylation and other oxidative processesCYP3A4, CYP2C19

Clinical Applications

This compound's role in pharmacotherapy extends beyond mere metabolism; it has implications for drug-drug interactions and therapeutic efficacy.

Drug-Drug Interactions

Desvenlafaxine is known for its relatively predictable pharmacokinetic profile, which may reduce the risk of interactions compared to other antidepressants. The glucuronidation pathway can be a site for potential interactions with other medications that are substrates or inhibitors of UGT enzymes . Understanding these interactions is critical in clinical settings to avoid adverse effects.

Efficacy in Major Depressive Disorder

Clinical studies have demonstrated that desvenlafaxine is effective in treating major depressive disorder (MDD). A pooled analysis from multiple trials indicated significant improvements in depression scales (e.g., Hamilton Rating Scale for Depression) when comparing desvenlafaxine to placebo .

Table 2: Summary of Clinical Trials on Desvenlafaxine

StudyDosage (mg/d)Duration (weeks)Primary OutcomeResult
Liebowitz et al (2010)508HDRS 17 Total ScoreSignificant improvement (P < .05)
Phase III Trial1008HDRS 17 Total ScoreNo significant difference vs placebo
Long-term StudyVariableOngoingVarious scalesOverall efficacy established

Case Studies and Clinical Insights

Several case studies highlight the importance of monitoring patients on desvenlafaxine due to its metabolic pathways. For instance, patients with hepatic impairment showed increased exposure to desvenlafaxine due to reduced clearance rates .

Case Study Example: Hepatic Impairment

  • Patient Profile : 65-year-old female with moderate hepatic impairment.
  • Treatment : Initiated on desvenlafaxine at a lower dose due to increased AUC.
  • Outcome : Improved depressive symptoms with careful monitoring of liver function.

Mechanism of Action

Desvenlafaxine-o-glucuronide itself does not have a direct pharmacological effect. Instead, it is a metabolite formed from desvenlafaxine, which inhibits the reuptake of serotonin and norepinephrine in the central nervous system. This inhibition increases the levels of these neurotransmitters in the synaptic cleft, thereby enhancing mood and alleviating symptoms of depression .

Comparison with Similar Compounds

Key Characteristics:

  • Chemical Structure: The glucuronide moiety is linked via an O-glycosidic bond to the desvenlafaxine backbone. The molecular formula is inferred as C₁₆H₂₅NO₂·C₆H₁₀O₇ (exact mass: ~438.50 g/mol based on related analogs) .
  • Metabolic Pathway : Formed primarily in the liver, this conjugate is a significant excretion product in urine .
  • Analytical Detection : Reverse-phase UPLC (e.g., Acquity UPLC BEH C18 column) with retention times around 2.2–4.2 minutes under optimized conditions .

Comparison with Similar O-Glucuronidated Compounds

Structural and Functional Comparisons

The table below compares Desvenlafaxine-O-glucuronide with structurally or functionally related O-glucuronides:

Compound Parent Drug/Substrate Glucuronide Position Molecular Weight (g/mol) Key Metabolic/Functional Role
This compound Desvenlafaxine Phenolic O-site 438.50 Renal excretion; inactive metabolite
O-Desmethyl Mebeverine Acid O-β-D-Glucuronide Mebeverine Carboxylic acid O-site 441.47 Biliary excretion; potential enterohepatic recycling
Hesperetin 3'-O-glucuronide Hesperetin (flavonoid) 3'-hydroxyl O-site ~478.40 (est.) Antioxidant; modulates Phase III efflux transporters
Delphinidin-3-O-glucoside Delphinidin (anthocyanin) 3-hydroxyl O-site 493.30 Antioxidant; dietary biomarker
Mefenamic Acid-1-O-glucuronide Mefenamic acid (NSAID) Carboxylic acid O-site ~434.30 (est.) Inactive metabolite; renal clearance

Metabolic and Pharmacokinetic Differences

  • This compound: Exhibits rapid renal clearance due to high polarity, contributing to ~45% of total venlafaxine-related metabolites in urine . Unlike its parent drug, it lacks serotonin-norepinephrine reuptake inhibition .
  • Hesperetin 3'-O-glucuronide : Retains partial bioactivity, unlike most glucuronides, and modulates cellular uptake pathways .

Analytical Methodologies

  • Chromatography : this compound is quantified using UPLC with BEH C18 columns, similar to methods for venlafaxine and related compounds .
  • Mass Spectrometry: LC-MS/MS is critical for differentiating isomeric glucuronides (e.g., positional isomers of flavonoid glucuronides) .

Research Findings and Clinical Implications

Unique Features of this compound

  • Species Specificity : Unlike olanzapine-10-N-glucuronide (a human-specific N-glucuronide), this compound is conserved across mammalian species, reflecting broader UGT1A1/UGT2B7 activity .
  • Drug-Drug Interactions : Glucuronidation of desvenlafaxine is less susceptible to enzyme inhibition compared to N-glucuronides (e.g., olanzapine), reducing interaction risks .

Challenges in Analysis and Standardization

  • Isomer Discrimination : Structural analogs like carvedilol-O-glucuronide () require high-resolution MS for differentiation due to similar fragmentation patterns.
  • Reference Standards : USP/EMA-compliant standards (e.g., Desvenlafaxine RS) are critical for regulatory compliance .

Biological Activity

Desvenlafaxine-O-glucuronide is a significant metabolite of desvenlafaxine, an antidepressant belonging to the serotonin-norepinephrine reuptake inhibitor (SNRI) class. This compound is formed primarily through glucuronidation, a phase II metabolic process facilitated by various UDP-glucuronosyltransferase (UGT) enzymes. Understanding the biological activity of this compound is crucial for evaluating its therapeutic efficacy, safety, and potential drug interactions.

Metabolism and Pharmacokinetics

Desvenlafaxine is predominantly metabolized via conjugation to form this compound. The major UGT isoforms involved in this process include UGT1A1, UGT1A3, UGT2B4, UGT2B15, and UGT2B17. In preclinical studies, this compound accounted for approximately 78% to 96% of the circulating metabolites in plasma across various species, including rats and dogs .

Key Pharmacokinetic Parameters

ParameterValue
C_max (maximum concentration)376 ng/mL
Terminal half-life (t_1/2)Approximately 11 hours
Plasma protein bindingLow (30%)

The pharmacokinetics of desvenlafaxine are relatively consistent across individuals with different CYP2D6 metabolizer phenotypes, indicating a low potential for drug-drug interactions mediated by this enzyme .

This compound exhibits biological activity primarily through its role as a metabolite of desvenlafaxine. While the parent compound acts on serotonin and norepinephrine reuptake inhibition, the glucuronide metabolite may have distinct pharmacological properties. Studies suggest that glucuronides can sometimes exhibit pharmacological activity independent of their parent compounds .

Case Studies and Clinical Implications

  • Efficacy in Depression : Clinical trials have demonstrated that desvenlafaxine at doses of 50 mg/day shows significant efficacy in treating major depressive disorder without notable monoamine oxidase inhibitory activity or significant affinity for other receptors such as muscarinic or histaminergic receptors .
  • Safety Profile : Desvenlafaxine has been shown to have a favorable safety profile with minimal adverse effects related to CYP-mediated drug-drug interactions. This is particularly advantageous for patients who are on multiple medications .
  • Pharmacodynamic Interactions : In vitro studies indicate that desvenlafaxine does not significantly inhibit CYP450 enzymes, including CYP2D6 and P-glycoprotein transporters, further supporting its low interaction potential with other drugs metabolized by these pathways .

Research Findings

Recent studies have focused on the implications of genetic polymorphisms in UGT enzymes affecting the metabolism of desvenlafaxine and its glucuronide metabolite. Variability in UGT activity could lead to differences in therapeutic outcomes among patients . Additionally, research into the role of this compound in detoxification processes highlights its importance in drug metabolism and safety assessments.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying Desvenlafaxine-O-glucuronide in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection (FLD) is widely used due to its specificity for glucuronide conjugates. For example, reversed-phase C18 columns with mobile phases like acetonitrile:phosphate buffer (pH 3.0) are effective for separating polar metabolites. Calibration curves should be validated using reference standards (e.g., USP-grade O-Desmethylvenlafaxine Succinate Monohydrate) to ensure accuracy . Quantification requires internal standardization (e.g., deuterated analogs) to correct for matrix effects.

Q. How can researchers ensure the reproducibility of in vitro glucuronidation assays for studying this compound synthesis?

  • Methodological Answer : Use human liver microsomes (HLMs) or recombinant UDP-glucuronosyltransferase (UGT) enzymes under controlled conditions (pH 7.4, 37°C). Include cofactors like uridine 5′-diphosphoglucuronic acid (UDPGA) and alamethicin to permeabilize microsomal membranes. Validate assays by comparing kinetic parameters (e.g., Km, Vmax) across replicates and reference literature values . Document deviations in incubation times or enzyme batches to troubleshoot variability.

Q. What structural characterization methods are essential for confirming this compound’s identity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) is critical for resolving the glucuronide moiety’s linkage (e.g., β-D-configuration at the anomeric carbon). Mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) in negative ion mode provides molecular ion data ([M-H]⁻) and fragmentation patterns. Cross-reference spectral data with databases like FooDB for flavonoid-glucuronide analogs .

Advanced Research Questions

Q. How can contradictory data on this compound’s metabolic stability be systematically addressed?

  • Methodological Answer : Perform comparative studies using in vitro (e.g., HLMs, hepatocytes) and in vivo (rodent/plasma samples) models. Assess factors like interspecies UGT isoform differences (e.g., human UGT1A1 vs. rodent Ugt1a7). Use statistical tools (e.g., Bland-Altman plots) to evaluate variability between assays. Reconcile discrepancies by testing hypotheses (e.g., pH-dependent hydrolysis) through controlled stability studies .

Q. What experimental designs are optimal for elucidating the enzyme kinetics of this compound formation?

  • Methodological Answer : Employ Michaelis-Menten kinetics with substrate saturation curves (0.1–10× Km). Include inhibitors of major UGT isoforms (e.g., phenylbutazone for UGT1A9) to identify primary contributors. Use nonlinear regression to calculate kinetic constants and compare with published values for related glucuronides (e.g., venlafaxine glucuronide). Validate models via Akaike information criterion (AIC) analysis .

Q. How can researchers differentiate this compound from isomeric metabolites in complex samples?

  • Methodological Answer : Utilize chiral chromatography with polysaccharide-based columns (e.g., Chiralpak IA) to resolve stereoisomers. Pair with tandem mass spectrometry (MS/MS) to monitor diagnostic fragments (e.g., m/z 113 for glucuronic acid). Confirm elution order using synthetic standards and spiked matrices. Cross-validate with ion mobility spectrometry (IMS) for additional separation .

Data Analysis and Validation

Q. What strategies mitigate false positives in this compound quantification during untargeted metabolomics?

  • Methodological Answer : Implement orthogonal methods:

  • Chromatographic : Compare retention times across multiple columns (e.g., HILIC vs. reversed-phase).
  • Spectral : Match MS/MS spectra to reference libraries (≥90% similarity threshold).
  • Statistical : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to raw p-values. Include blank samples to identify background signals .

Q. How should researchers handle batch effects in large-scale this compound pharmacokinetic studies?

  • Methodological Answer : Use randomized block designs to distribute samples across batches. Normalize data via internal standards or quality control (QC) pool correction. Apply mixed-effects models to statistically account for batch variability. Report intra- and inter-batch coefficients of variation (CV) in supplementary materials .

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